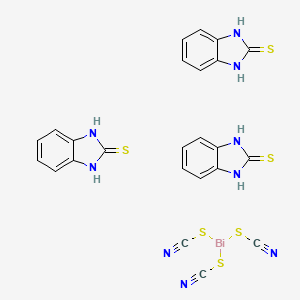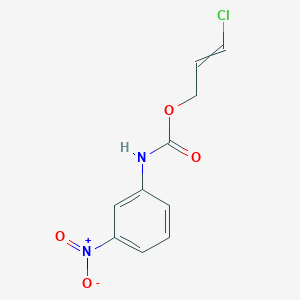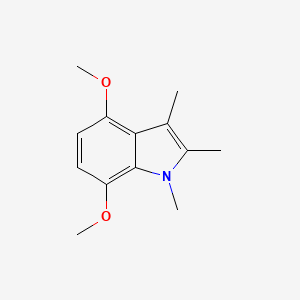![molecular formula C22H44ClNO3 B14518286 2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate CAS No. 62746-13-8](/img/structure/B14518286.png)
2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate is a chemical compound that belongs to the class of organic compounds known as fatty acid esters. This compound is characterized by the presence of a long hydrocarbon chain, a hydroxyl group, and an amino group substituted with a chloroethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate typically involves the esterification of 2-hydroxyoctadecanoic acid with 2-[(2-chloroethyl)amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Major Products
Substitution: Formation of substituted amines or thioethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Chloroethyl)amino]ethanol: A simpler analog with similar reactivity but lacking the long hydrocarbon chain.
2-Hydroxyethyl 2-hydroxyoctadecanoate: Lacks the chloroethyl group but has similar amphiphilic properties.
2-Chloroethylamine: A related compound with similar substitution reactions but different physical properties.
Uniqueness
2-[(2-Chloroethyl)amino]ethyl 2-hydroxyoctadecanoate is unique due to its combination of a long hydrocarbon chain, a hydroxyl group, and a chloroethyl-substituted amino group. This combination imparts unique chemical reactivity and biological activity, making it valuable in various research applications.
Properties
CAS No. |
62746-13-8 |
|---|---|
Molecular Formula |
C22H44ClNO3 |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
2-(2-chloroethylamino)ethyl 2-hydroxyoctadecanoate |
InChI |
InChI=1S/C22H44ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)22(26)27-20-19-24-18-17-23/h21,24-25H,2-20H2,1H3 |
InChI Key |
YOIVWMIGXPCOHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)OCCNCCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide](/img/structure/B14518203.png)
![4-Bromo-4'-iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14518209.png)

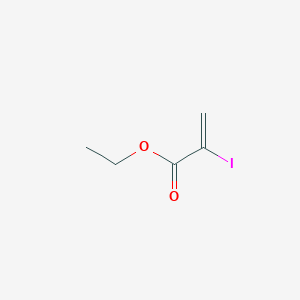
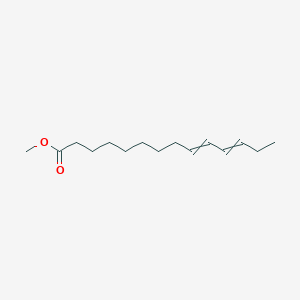
![1-[(3-Aminopropyl)amino]pentadecan-2-OL](/img/structure/B14518257.png)
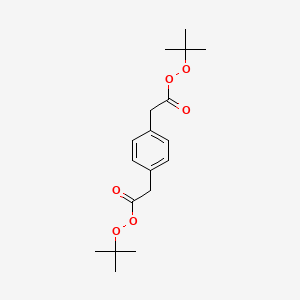
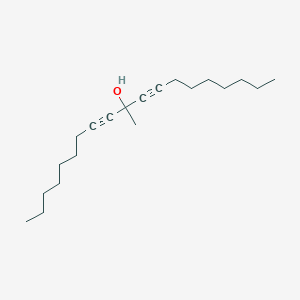
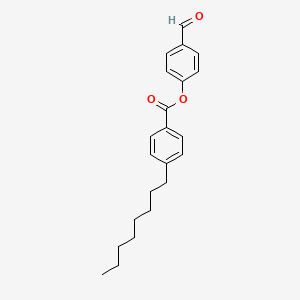
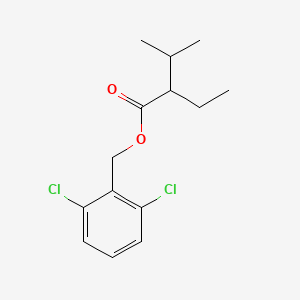
![4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole](/img/structure/B14518290.png)
